

# Patient selection criteria for TAS2940 clinical trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: TAS2940

Cat. No.: B15523230

[Get Quote](#)

## Technical Support Center: TAS2940 Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in clinical trials for **TAS2940**.

### Frequently Asked Questions (FAQs)

Q1: A patient with a history of brain metastases is being considered for a **TAS2940** trial. Are they eligible?

A1: Eligibility depends on the stability of the brain metastases. Patients with non-stable brain metastases are explicitly excluded from the trial.<sup>[1][2][3]</sup> It is crucial to confirm the stability of any central nervous system lesions prior to enrollment.

Q2: What specific tumor types are being investigated in the dose expansion cohorts of the **TAS2940** trials?

A2: The dose expansion phase of the **TAS2940**-101 trial is enrolling patients into specific cohorts based on their cancer type. These cohorts include:

- Cohort A: Non-small cell lung cancer (NSCLC)<sup>[1]</sup>

- Cohort B: HER2 positive breast cancer[1]
- Cohort C: Recurrent or refractory glioblastoma[1]
- Cohort D: Other solid tumors with documented EGFR or HER2 aberrations[1]

Q3: A potential participant has an ECOG performance status of 2. Can they be enrolled in the trial?

A3: No, the current eligibility criteria for the **TAS2940** trials require patients to have an Eastern Cooperative Oncology Group (ECOG) Performance Status of 0 or 1.[1][2][3] Patients with an ECOG status of 2 or higher are not eligible.

Q4: Are there specific molecular eligibility criteria for the dose escalation phase of the trial?

A4: Yes, for the dose escalation part of the study, patients must have a solid tumor with a known EGFR and/or HER2 aberration.[1][3] This needs to be histologically confirmed.

Q5: Can a patient who has recently completed another cancer treatment be immediately enrolled in a **TAS2940** trial?

A5: Patients must have recovered from prior cancer treatments to be eligible.[1][3] The specific washout period required between the end of a previous treatment and enrollment in the **TAS2940** trial should be detailed in the full study protocol.

## Troubleshooting Guides

Issue: Uncertainty about what constitutes "adequate organ function" for patient eligibility.

Solution: While the specific laboratory value ranges for the **TAS2940** trial are detailed in the full clinical trial protocol, the following table provides representative values for adequate organ function based on common practice in similar oncology trials. These are for informational purposes and should be cross-referenced with the official study documentation.

## Data Presentation: Quantitative Patient Selection Criteria

Parameter	Required Value
ECOG Performance Status	0-1
Hematological Function	
Absolute Neutrophil Count (ANC)	$\geq 1.5 \times 10^9/\text{L}$
Platelets	$\geq 100 \times 10^9/\text{L}$
Hemoglobin	$\geq 9.0 \text{ g/dL}$
Hepatic Function	
Total Bilirubin	$\leq 1.5 \times \text{Upper Limit of Normal (ULN)}$
Aspartate Aminotransferase (AST)	$\leq 2.5 \times \text{ULN}$ ( $\leq 5 \times \text{ULN}$ if liver metastases are present)
Alanine Aminotransferase (ALT)	$\leq 2.5 \times \text{ULN}$ ( $\leq 5 \times \text{ULN}$ if liver metastases are present)
Renal Function	
Creatinine Clearance	$\geq 60 \text{ mL/min}$ (calculated using a standard formula such as Cockcroft-Gault)

Note: These values are illustrative and the definitive criteria are in the specific trial protocol.

## Experimental Protocols

### Response Evaluation Criteria in Solid Tumors (RECIST 1.1)

RECIST 1.1 is a standardized method for measuring the response of solid tumors to treatment.

Methodology:

- Baseline Assessment:
  - Identify and measure target lesions (up to 5 total, with a maximum of 2 per organ).

- Target lesions must have a longest diameter of  $\geq 10$  mm (or  $\geq 15$  mm for the short axis of lymph nodes).
- Record the sum of the longest diameters (SLD) of all target lesions.
- Identify and document non-target lesions.
- Follow-up Assessments:
  - Remeasure the SLD of target lesions at specified intervals.
  - Assess non-target lesions qualitatively.
  - Monitor for new lesions.
- Response Categories:
  - Complete Response (CR): Disappearance of all target lesions and any pathological lymph nodes must have a short axis of  $< 10$  mm.
  - Partial Response (PR): At least a 30% decrease in the SLD of target lesions compared to baseline.
  - Progressive Disease (PD): At least a 20% increase in the SLD of target lesions from the smallest sum recorded, with an absolute increase of at least 5 mm, or the appearance of new lesions.
  - Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.

## Response Assessment in Neuro-Oncology (RANO) Criteria

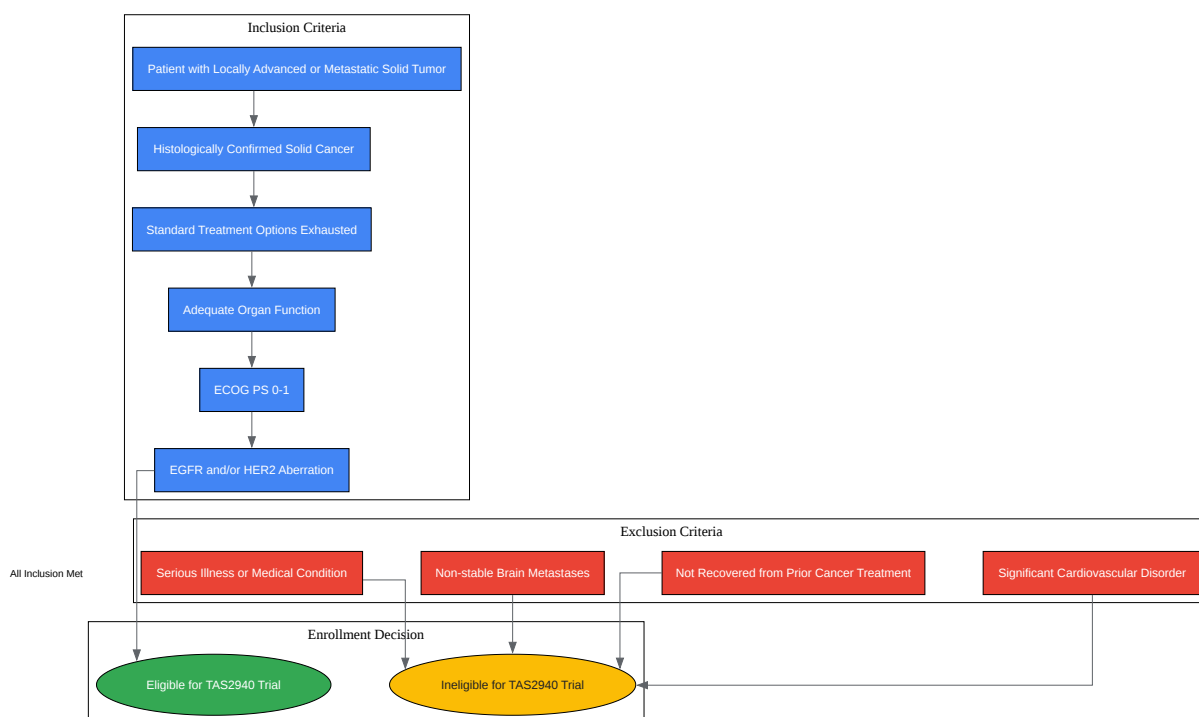
The RANO criteria are used to assess the response of high-grade gliomas to treatment.

Methodology:

- Baseline Assessment:

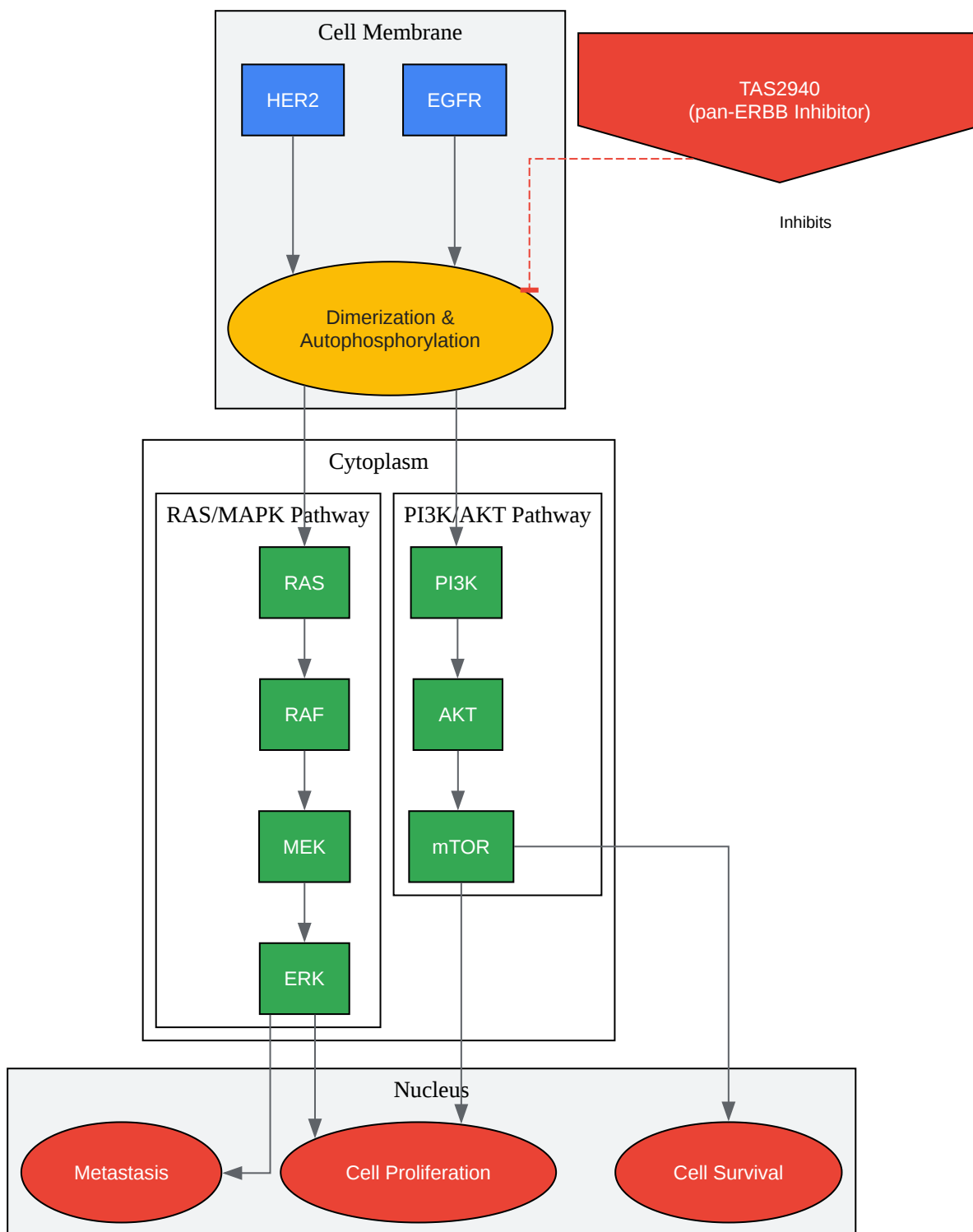
- Perform a baseline MRI of the brain.
- Measure the product of the two largest perpendicular diameters of the contrast-enhancing tumor.
- Follow-up Assessments:
  - Repeat MRI scans at predefined intervals.
  - Compare tumor measurements to baseline.
  - Assess T2/FLAIR signal abnormalities.
  - Evaluate the patient's clinical status and corticosteroid dose.
- Response Categories:
  - Complete Response (CR): Disappearance of all contrast-enhancing tumor, patient is off corticosteroids, and is clinically stable or improved.
  - Partial Response (PR):  $\geq 50\%$  decrease in the sum of the products of perpendicular diameters of enhancing tumor, on a stable or reduced corticosteroid dose, and clinically stable or improved.
  - Progressive Disease (PD):  $\geq 25\%$  increase in the sum of the products of perpendicular diameters of enhancing tumor, any new lesion, or significant clinical deterioration not attributable to other causes.
  - Stable Disease (SD): Does not meet the criteria for CR, PR, or PD.

## Mandatory Visualization



[Click to download full resolution via product page](#)

Patient selection workflow for **TAS2940** clinical trials.



[Click to download full resolution via product page](#)

Simplified EGFR/HER2 signaling pathway and the inhibitory action of **TAS2940**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Patient selection criteria for TAS2940 clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15523230#patient-selection-criteria-for-tas2940-clinical-trials\]](https://www.benchchem.com/product/b15523230#patient-selection-criteria-for-tas2940-clinical-trials)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)



